molecular formula C6H12N2O B2740698 2-methylpyrrolidine-2-carboxamide CAS No. 132235-43-9; 848488-83-5

2-methylpyrrolidine-2-carboxamide

Cat. No.: B2740698
CAS No.: 132235-43-9; 848488-83-5
M. Wt: 128.175
InChI Key: KYJNYMVMZKFIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylpyrrolidine-2-carboxamide is an organic compound with the molecular formula C6H12N2O It is a derivative of proline, an amino acid, and features a methyl group attached to the nitrogen atom of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-methylpyrrolidine-2-carboxamide typically involves the amidation of 2-methylproline. One method involves the use of 5-hydroxy-2-pentanone as the starting material, which is then condensed with a cyaniding reagent and hydrolyzed to obtain 2-amino-5-hydroxy-2-methyl pentanoic acid. This intermediate is then salified and resolved to precipitate optically active 2-amino-5-hydroxy-2-methylvaleric acid. The final steps involve protecting the amino group, chlorinating the compound, and cyclizing it to obtain this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable amidation processes. One such method involves the use of biocatalysts in organic solvents, which allows for high conversion rates and optical purity. For example, the use of immobilized CalB variant and ammonia in 2-methyl-2-butanol at elevated temperatures has been shown to be effective .

Chemical Reactions Analysis

Types of Reactions

2-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amide group into other functional groups.

    Reduction: Reduction reactions can convert the amide group into an amine.

    Substitution: The amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-methylpyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in peptide synthesis. The presence of the methyl group on the proline ring can influence its binding affinity and specificity for these enzymes, thereby affecting the overall reaction kinetics and product formation .

Comparison with Similar Compounds

2-methylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both proline and an amide group, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJNYMVMZKFIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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